molecular formula C20H21N5O4S B12245232 1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione

1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione

Cat. No.: B12245232
M. Wt: 427.5 g/mol
InChI Key: FIRAQEULWMESIO-UHFFFAOYSA-N
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Description

1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrimidine moiety and a pyrrolidine-2,5-dione structure

Preparation Methods

The synthesis of 1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves multiple steps. One common synthetic route includes the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle regulation .

Comparison with Similar Compounds

1-(4-{[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can be compared with other CDK2 inhibitors such as:

This compound’s unique combination of a pyrimidine moiety and a pyrrolidine-2,5-dione structure, along with its potent CDK2 inhibitory activity, sets it apart from other similar compounds.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[4-[(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21N5O4S/c26-18-6-7-19(27)25(18)16-2-4-17(5-3-16)30(28,29)24-12-14-10-23(11-15(14)13-24)20-21-8-1-9-22-20/h1-5,8-9,14-15H,6-7,10-13H2

InChI Key

FIRAQEULWMESIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CC=N5

Origin of Product

United States

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